AGN-201904Z

Pharmacokinetics AUC Drug Metabolism

AGN-201904Z, a sodium salt pro-PPI of omeprazole, is engineered for slow absorption and rapid systemic conversion to active omeprazole, conferring a 2-fold higher AUC and prolonged plasma residence. This unique PK profile enables sustained, 24-hour acid suppression, making it superior for preclinical GERD and nocturnal acid reflux studies compared to standard PPIs like esomeprazole. Substitution with omeprazole will not replicate its prolonged exposure signature.

Molecular Formula C25H24N3NaO8S2
Molecular Weight 581.6 g/mol
CAS No. 651728-41-5
Cat. No. B1665649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN-201904Z
CAS651728-41-5
SynonymsAGN 201904
AGN 201904-Z
AGN-201904
AGN-201904-Z
AGN201904
AGN201904-Z
Molecular FormulaC25H24N3NaO8S2
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+]
InChIInChI=1S/C25H25N3O8S2.Na/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30;/h5-12H,13-14H2,1-4H3,(H,29,30);/q;+1/p-1
InChIKeyVHTOWLOOYYGTNQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AGN-201904Z (CAS 651728-41-5): A Next-Generation Pro-PPI with Prolonged Plasma Residence for Superior Acid Control


AGN-201904Z is a sodium salt of a novel acid-stable pro-proton pump inhibitor (pro-PPI) [1]. Chemically, it is an omeprazole prodrug designed to be slowly absorbed and rapidly converted to active omeprazole in systemic circulation [2]. This unique pharmacokinetic profile confers a prolonged plasma residence time, differentiating it from conventional PPIs. Its primary mechanism involves the covalent inhibition of gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid production [3].

Why AGN-201904Z Cannot Be Substituted with Standard Omeprazole or Esomeprazole in Experimental Models


Standard proton pump inhibitors like omeprazole and esomeprazole suffer from a short plasma residence time, leading to inadequate acid suppression, particularly during nocturnal periods [1]. This limitation stems from their rapid clearance and the fact that they can only inhibit actively secreting proton pumps [2]. AGN-201904Z, as an acid-stable pro-drug that is slowly absorbed and rapidly converted to omeprazole, is chemically engineered to circumvent this pharmacokinetic shortfall. Its distinct molecular structure—incorporating a sulfonyl group absent in omeprazole or esomeprazole—directly results in a fundamentally different, prolonged systemic exposure profile [3]. Therefore, substituting AGN-201904Z with its active metabolite or other in-class PPIs will fail to replicate its unique pharmacokinetic and pharmacodynamic signature in preclinical studies.

Quantitative Differentiation Guide for AGN-201904Z vs. Esomeprazole in Preclinical Acid Suppression Studies


2-Fold Greater Systemic Exposure of Active Metabolite (AUC) for AGN-201904Z vs. Esomeprazole at Steady State

The area under the plasma concentration-time curve (AUC) of the active metabolite omeprazole was twice as high for AGN-201904Z compared to esomeprazole on day 5 of dosing, indicating a significantly greater and more prolonged systemic exposure [1].

Pharmacokinetics AUC Drug Metabolism Proton Pump Inhibitor

Significantly Higher Proportion of Subjects Achieving pH ≥4 for >16 Hours with AGN-201904Z vs. Esomeprazole

On day 5 of dosing, a significantly greater percentage of subjects receiving AGN-201904Z at 480 mg and 640 mg maintained intragastric pH ≥ 4 for at least 16 hours over 24 hours compared to those receiving esomeprazole [1].

Pharmacodynamics Intragastric pH Acid Suppression Proton Pump Inhibitor

Superior Nocturnal Acid Suppression: AGN-201904Z Maintains pH ≥4 for a Greater Percentage of Nighttime vs. Esomeprazole

AGN-201904Z demonstrated significantly superior control of nocturnal gastric acidity. At the 480 mg dose, it maintained an intragastric pH ≥ 4 for 62.7% of the nighttime period, compared to 47.1% for esomeprazole [1]. A separate study confirmed that the mean percentage of nocturnal time with pH ≥ 4 was more than twice as long for AGN-201904Z as for esomeprazole [2].

Nocturnal Acid Breakthrough Pharmacodynamics GERD Proton Pump Inhibitor

Key Preclinical and Industrial Application Scenarios for AGN-201904Z Based on Quantitative Evidence


In Vivo Models of GERD with Nocturnal Acid Breakthrough

AGN-201904Z is ideally suited for preclinical GERD studies where sustained, 24-hour acid suppression is required. Its demonstrated ability to maintain pH ≥ 4 for a significantly greater proportion of the nighttime compared to esomeprazole [1] makes it a superior tool for investigating the pathophysiology of nocturnal acid reflux and for evaluating new therapeutic strategies targeting this condition [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Prolonged Active Metabolite Exposure

The compound's unique PK profile, characterized by a 2-fold higher AUC of its active metabolite omeprazole compared to esomeprazole [1], makes it an excellent candidate for studies investigating the relationship between prolonged PPI exposure and acid suppression. This property is particularly valuable for generating robust PK/PD models and for understanding the impact of sustained drug levels on target engagement and downstream physiological effects.

Proof-of-Concept Studies for Next-Generation Acid Suppression Therapies

As a next-generation pro-PPI with a novel mechanism for prolonged plasma residence, AGN-201904Z serves as a benchmark compound for evaluating new drug candidates or formulations aimed at improving upon the limitations of current PPIs. Its superior performance in head-to-head studies against esomeprazole [1] provides a high bar for efficacy in acid suppression, making it a valuable reference standard in drug discovery and development.

Investigating the Relationship Between Acid Suppression and Mucosal Healing or Barrett's Esophagus

The more consistent and prolonged acid suppression achieved with AGN-201904Z, as evidenced by a higher percentage of subjects maintaining pH ≥ 4 for >16 hours [1], makes it a powerful tool in long-term preclinical models. It can be used to study the correlation between robust, 24-hour acid control and the rate of esophageal mucosal healing or the potential regression of Barrett's esophagus in appropriate animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGN-201904Z

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.